molecular formula C21H17N5O8 B11701836 N,N'-bis(4-methoxy-2-nitrophenyl)pyridine-2,6-dicarboxamide

N,N'-bis(4-methoxy-2-nitrophenyl)pyridine-2,6-dicarboxamide

Cat. No.: B11701836
M. Wt: 467.4 g/mol
InChI Key: NULRCLAZPYDSCA-UHFFFAOYSA-N
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Description

N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, and catalytic organic transformations .

Properties

Molecular Formula

C21H17N5O8

Molecular Weight

467.4 g/mol

IUPAC Name

2-N,6-N-bis(4-methoxy-2-nitrophenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C21H17N5O8/c1-33-12-6-8-14(18(10-12)25(29)30)23-20(27)16-4-3-5-17(22-16)21(28)24-15-9-7-13(34-2)11-19(15)26(31)32/h3-11H,1-2H3,(H,23,27)(H,24,28)

InChI Key

NULRCLAZPYDSCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the reaction of pyridine-2,6-dicarboxylic acid with 4-methoxy-2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s nitro and methoxy groups play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is unique due to its specific functional groups and their arrangement. Similar compounds include:

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